(5Z)-5-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Description
(5Z)-5-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C14H7ClN2O4S2 and its molecular weight is 366.79. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Novel thiazolidinone derivatives, including structures similar to the given compound, have been synthesized and evaluated for their anticancer activities. These compounds exhibit significant antiproliferative effects against various cancer cell lines, including leukemia, colon cancer, and breast cancer, among others. For instance, a study by Kamila Buzun et al. (2021) highlighted the synthesis of Ciminalum–thiazolidinone hybrid molecules and their screening against NCI60 cancer cell lines, demonstrating notable anticancer activity and low toxicity towards normal human blood lymphocytes (Buzun et al., 2021). This implies the potential therapeutic applications of such compounds in cancer treatment.
Structural and Molecular Analysis
Research also delves into the structural and molecular characterization of thiazolidinone derivatives. A study conducted by Rachida Rahmani et al. (2017) focused on the synthesis, molecular, and solid-state structure of a similar compound, employing techniques like X-ray powder diffraction and density functional theory (DFT) studies. This comprehensive structural analysis aids in understanding the compound's interactions and stability, which is crucial for its application in drug design and material science (Rahmani et al., 2017).
Antimicrobial Properties
Some derivatives of thiazolidinone exhibit antimicrobial properties against a range of bacteria and fungi, suggesting their potential as antimicrobial agents. For example, M. Gouda et al. (2010) synthesized thiazolidin-4-one and thiocarbamoyl derivatives and evaluated their antimicrobial activities, finding that certain compounds showed promising activities (Gouda et al., 2010). This opens avenues for the development of new antimicrobial drugs.
Anti-inflammatory and Antinociceptive Effects
Derivatives of thiazolidinone have been studied for their antinociceptive (pain-relieving) and anti-inflammatory properties, indicating their potential use in developing treatments for pain and inflammation. A study by T. Selvam et al. (2012) synthesized thiazolopyrimidine derivatives and evaluated their antinociceptive and anti-inflammatory activities, showing significant effects and suggesting a basis for further therapeutic exploration (Selvam et al., 2012).
Properties
IUPAC Name |
(5Z)-5-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2O4S2/c15-7-1-3-9(10(5-7)17(19)20)11-4-2-8(21-11)6-12-13(18)16-14(22)23-12/h1-6H,(H,16,18,22)/b12-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGUVAZGQCUUHD-SDQBBNPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.